4,4,7-trimethyl-5-(4-nitrobenzoyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione
CAS No.:
Cat. No.: VC10066440
Molecular Formula: C20H16N2O3S3
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O3S3 |
|---|---|
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | (4-nitrophenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
| Standard InChI | InChI=1S/C20H16N2O3S3/c1-11-4-9-14-15(10-11)21(20(2,3)17-16(14)19(26)28-27-17)18(23)12-5-7-13(8-6-12)22(24)25/h4-10H,1-3H3 |
| Standard InChI Key | AYEVUXCZKVFPDR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (4-nitrophenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone, reflects its intricate architecture. The core structure consists of a quinoline scaffold fused with a 1,2-dithiolo ring, featuring two sulfur atoms at positions 1 and 3. Methyl groups occupy the 4,4,7 positions, while a 4-nitrobenzoyl moiety is attached at position 5. The presence of the nitro group (-NO₂) and thione (-C=S) functional groups contributes to its electrophilic reactivity and biological activity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆N₂O₃S₃ |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | (4-Nitrophenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
| SMILES | CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)N+[O-])(C)C)SSC3=S |
| InChIKey | AYEVUXCZKVFPDR-UHFFFAOYSA-N |
The molecular geometry optimizes π-π stacking interactions with kinase ATP-binding pockets, a feature critical for its inhibitory activity .
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar quinoline ring system with dihedral angles of 8.2° between the dithiolo and quinoline moieties. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the methyl groups (δ 1.35–1.78 ppm) and aromatic protons (δ 7.45–8.22 ppm), consistent with electron-withdrawing effects from the nitro group. Mass spectrometry confirms the molecular ion peak at m/z 428.6, with fragmentation patterns aligning with cleavage of the benzoyl-thione bond.
Synthesis and Preparation
General Synthetic Strategy
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dithiolo-thione formation | P₂S₅, xylene, 140°C, 12h | 62 |
| Methylation | CH₃I, DMF, 60°C, 6h | 78 |
| Friedel-Crafts acylation | 4-Nitrobenzoyl chloride, AlCl₃, DCM, 0°C → rt, 4h | 55 |
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) and recrystallized from dichloromethane/hexane. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30).
Biological Activities and Mechanisms
Protein Kinase Inhibition
The compound demonstrates potent inhibition against oncogenic kinases:
Table 3: Inhibitory Activity (IC₅₀ Values)
| Kinase | IC₅₀ (nM) |
|---|---|
| NPM1-ALK | 89 ± 4.2 |
| EGFR[L858R][T790M] | 112 ± 5.6 |
| cRAF[Y340D][Y341D] | 245 ± 12 |
| JAK2 | 430 ± 18 |
Mechanistically, the thione sulfur coordinates with kinase hinge-region residues (e.g., Met1199 in ALK), while the nitrobenzoyl group occupies a hydrophobic pocket adjacent to the ATP-binding site .
Selectivity Profiling
In a panel of 120 kinases, the compound exhibits >50% inhibition at 1 μM for ALK, EGFR mutants, and cRAF, with minimal off-target effects on VEGFR2 or CDK2 . Molecular dynamics simulations suggest that the 4,4,7-trimethyl groups reduce conformational flexibility, enhancing selectivity.
Applications in Medicinal Chemistry
Lead Optimization
Structural modifications to improve pharmacokinetics include:
-
Nitro Group Reduction: Converting -NO₂ to -NH₂ increases solubility but reduces potency (ALK IC₅₀ increases to 320 nM) .
-
Methyl Substitution: Replacing 7-methyl with ethyl lowers metabolic clearance in hepatocyte assays (t₁/₂ from 1.2 → 3.8 h).
In Silico ADMET Predictions
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